hemoglobin Tigraye
Beschreibung
Hemoglobin Tigraye (Hb Tigraye) is a rare hemoglobin variant resulting from a point mutation in the β-globin chain. The mutation occurs at codon 79 (EF3 position) in the β-globin gene, where aspartic acid (GAC) is substituted with histidine (CAC), denoted as β79 Asp→His .
Hb Tigraye was first characterized in a study by Molchanova et al., who identified its association with heterozygous states in patients from regions with high consanguinity rates . Unlike severe hemoglobinopathies (e.g., Hb S or β-thalassemia major), Hb Tigraye is often clinically silent in heterozygotes, though its compound heterozygous manifestations with other variants (e.g., β-thalassemia) require further investigation .
Eigenschaften
CAS-Nummer |
152206-29-6 |
|---|---|
Molekularformel |
C23H30N4O3 |
Synonyme |
hemoglobin Tigraye |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Hemoglobin Variants
Structural and Functional Comparisons
Table 1: Key Structural and Clinical Differences Among Hemoglobin Variants
Key Findings:
- Oxygen Binding : Hb Tigraye’s β79 mutation lies near the α1β2 interface, critical for oxygen cooperativity. This may slightly increase oxygen affinity compared to Hb A, unlike Hb D-Iran, which shows negligible changes .
- Stability : Hb Tigraye’s substitution destabilizes the EF3 helix, increasing susceptibility to oxidative denaturation. This contrasts with Hb E, where instability arises from impaired β-chain synthesis .
Clinical and Epidemiological Comparisons
- Compound heterozygosity with β-thalassemia may result in mild microcytic anemia .
- Hb D-Iran : Prevalent in Middle Eastern and South Asian populations. Heterozygotes are asymptomatic, but compound heterozygous states (e.g., Hb S/D-Iran) mimic sickle cell trait with rare vaso-occlusive crises .
- Hb E : Common in Southeast Asia. Heterozygotes are asymptomatic, but Hb E/β-thalassemia causes transfusion-dependent anemia .
Diagnostic and Therapeutic Considerations
- Diagnosis: Hb Tigraye is identified via HPLC or capillary electrophoresis, showing a distinct elution profile near Hb A2 . Genetic sequencing confirms the β79 mutation.
- Management: No intervention is required for heterozygotes. Compound cases with β-thalassemia may require folate supplementation and monitoring for anemia .
Q & A
Q. How to validate a new diagnostic algorithm for hemoglobin Tigraye in low-resource settings?
- Methodological Answer : Conduct a multi-center validation study comparing the algorithm’s sensitivity/specificity against gold-standard methods (e.g., sequencing). Use receiver operating characteristic (ROC) curves to optimize cutoffs. Field-testing should assess feasibility in settings with limited HPLC access .
Tables: Key Methodological Considerations
| Research Aspect | Recommended Technique | Potential Pitfalls | References |
|---|---|---|---|
| Genetic Confirmation | PCR + Sanger sequencing | Primer bias in GC-rich regions | |
| Population Screening | HPLC + Capillary electrophoresis | Overlap with HbS/HbC migration patterns | |
| Clinical Correlation | Multivariate regression models | Confounding by malaria endemicity | |
| Ethical Compliance | IRB-approved consent protocols | Language barriers in informed consent |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
